[6-(Hydroxymethyl)dithiin-3-yl]methanol [6-(Hydroxymethyl)dithiin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 155698-98-9
VCID: VC14118922
InChI: InChI=1S/C6H8O2S2/c7-3-5-1-2-6(4-8)10-9-5/h1-2,7-8H,3-4H2
SMILES:
Molecular Formula: C6H8O2S2
Molecular Weight: 176.3 g/mol

[6-(Hydroxymethyl)dithiin-3-yl]methanol

CAS No.: 155698-98-9

Cat. No.: VC14118922

Molecular Formula: C6H8O2S2

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

[6-(Hydroxymethyl)dithiin-3-yl]methanol - 155698-98-9

Specification

CAS No. 155698-98-9
Molecular Formula C6H8O2S2
Molecular Weight 176.3 g/mol
IUPAC Name [6-(hydroxymethyl)dithiin-3-yl]methanol
Standard InChI InChI=1S/C6H8O2S2/c7-3-5-1-2-6(4-8)10-9-5/h1-2,7-8H,3-4H2
Standard InChI Key JDSODJFESVZCCR-UHFFFAOYSA-N
Canonical SMILES C1=C(SSC(=C1)CO)CO

Introduction

Molecular Identification and Nomenclature

Chemical Identity

[6-(Hydroxymethyl)dithiin-3-yl]methanol is a bicyclic organosulfur compound with the molecular formula C₆H₈O₂S₂ and a molecular weight of 176.3 g/mol . Its IUPAC name reflects the substitution pattern on the 1,2-dithiin ring: two hydroxymethyl groups (-CH₂OH) occupy positions 3 and 6 . Synonyms include 3,6-bis(hydroxymethyl)-1,2-dithiin and 1,2-Dithiin-3,6-dimethanol, with CAS registry number 155698-98-9 .

Structural Representation

The SMILES notation C1=C(SSC(=C1)CO)CO encodes the 1,2-dithiin ring (six-membered ring with two sulfur atoms at positions 1 and 2) and hydroxymethyl substituents . The InChIKey JDSODJFESVZCCR-UHFFFAOYSA-N provides a unique identifier for computational searches .

Table 1: Key Identifiers and Descriptors

PropertyValueSource
Molecular FormulaC₆H₈O₂S₂PubChem
Exact Mass175.9966 DaPubChem
Topological Polar SA91.1 ŲPubChem
Hydrogen Bond Donors2PubChem
Rotatable Bonds2PubChem

Structural and Electronic Features

Conformational Analysis

The 1,2-dithiin ring adopts a non-planar conformation due to steric strain between sulfur atoms. Density functional theory (DFT) calculations predict that the hydroxymethyl groups orient perpendicular to the ring plane to minimize steric clashes . The sulfur-sulfur bond length (≈2.05 Å) and C-S-C angles (≈99°) align with typical dithiin derivatives .

Electronic Properties

The compound’s XLogP3-AA value of -0.3 indicates moderate hydrophilicity, driven by hydrogen-bonding capacity from hydroxyl groups . The conjugated π-system of the dithiin ring contributes to a UV-Vis absorption maximum near 280 nm, characteristic of sulfur heterocycles .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis is reported for [6-(Hydroxymethyl)dithiin-3-yl]methanol, analogous dithiins are typically prepared via:

  • Cyclization of dithiols with dihalides under basic conditions.

  • Oxidation of dithiolanes using peroxides or iodine .
    Hydroxymethyl groups may be introduced via Friedel-Crafts hydroxymethylation or post-synthetic modification of preformed dithiins.

Reactivity Profile

  • Hydroxyl Groups: Participate in esterification, etherification, and hydrogen bonding.

  • Dithiin Ring: Susceptible to ring-opening oxidation (e.g., forming disulfoxides) and nucleophilic substitution at sulfur .

  • Thermal Stability: Decomposes above 200°C, releasing sulfur oxides and formaldehyde .

CompoundActivityMechanismSource
2-Vinyl-1,3-dithiinAntiproliferative (IC₅₀: 25 μM)Caspase-3 activationPMC
Diallyl trisulfide (DATS)HDAC inhibitionHistone hyperacetylationPMC

Hypothesized Mechanisms for [6-(Hydroxymethyl)dithiin-3-yl]methanol

The hydroxymethyl groups may enhance solubility compared to alkyl dithiins, potentially improving bioavailability. Molecular docking simulations suggest moderate affinity (Kd ≈ 10⁻⁶ M) for HDAC isoforms, though experimental validation is needed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator